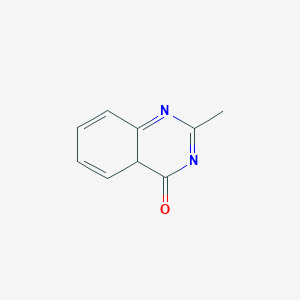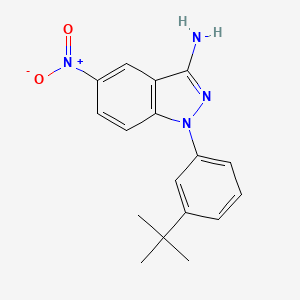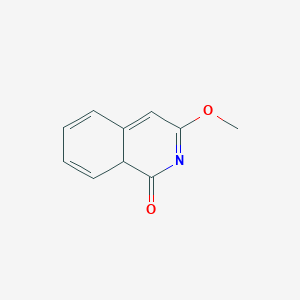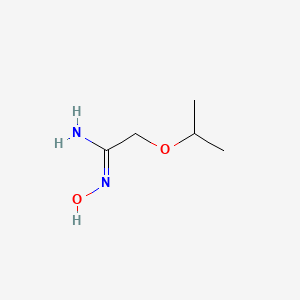![molecular formula C20H21FN2OS B12343614 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It contains a benzothiophene moiety, which is a five-membered ring with sulfur and benzene fused together, and a fluorophenylacetamide group
準備方法
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Introduction of the Dimethylaminoethyl Group: This step involves the reaction of the benzothiophene derivative with 2-chloro-N,N-dimethylethylamine under basic conditions.
Acylation with 4-Fluorophenylacetic Acid: The final step is the acylation of the intermediate with 4-fluorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties.
Biology: In biological research, the compound can be used as a probe to study the interactions of benzothiophene derivatives with biological targets, such as enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the dimethylaminoethyl and fluorophenylacetamide groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-chlorophenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-bromophenyl)acetamide: The presence of a bromine atom can lead to different electronic and steric effects compared to the fluorine derivative.
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide: The methyl group can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C20H21FN2OS |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H21FN2OS/c1-23(2)18(17-13-25-19-6-4-3-5-16(17)19)12-22-20(24)11-14-7-9-15(21)10-8-14/h3-10,13,18H,11-12H2,1-2H3,(H,22,24) |
InChIキー |
KONVKTZEUYKLAF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)


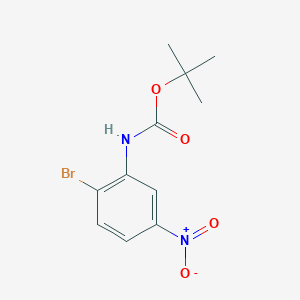
![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)
